Henicosanamide
Description
Henicosanamide, a long-chain fatty acid amide with the chemical formula C₂₁H₄₃NO, is structurally characterized by a 21-carbon aliphatic chain linked to an amide group. While specific studies on this compound are scarce in the literature, its properties can be inferred from homologous compounds and general trends in fatty acid amide chemistry. Long-chain amides like this compound are typically associated with applications in surfactants, lubricants, and pharmaceutical intermediates due to their hydrophobic tails and polar head groups .
Properties
IUPAC Name |
henicosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIZDMMJNFWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603960 | |
| Record name | Henicosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57897-72-0 | |
| Record name | Heneicosanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57897-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Henicosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Henicosanamide can be synthesized through the reaction of henicosanoic acid with ammonia or an amine under specific conditions. The general reaction involves the activation of the carboxylic acid group of henicosanoic acid, followed by its reaction with ammonia or an amine to form the amide bond.
Industrial Production Methods: In industrial settings, this compound is typically produced through a process known as amidation. This involves heating henicosanoic acid with ammonia or an amine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Henicosanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: this compound can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of henicosanoic acid or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Henicosanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of henicosanamide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can modulate lipid metabolism and signaling pathways by interacting with enzymes and receptors involved in these processes. Its effects are mediated through the regulation of gene expression and protein activity, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Henicosanamide, we compare it with structurally analogous fatty acid amides: Hexanamide (C₆H₁₃NO), Octadecanamide (C₁₈H₃₇NO), and Eicosanamide (C₂₀H₄₁NO). Key differences arise in chain length, solubility, melting points, and applications.
Table 1: Comparative Physical and Chemical Properties
*Estimated based on homologous series trends.
Structural and Functional Differences
- Chain Length : Hexanamide (C6) is significantly shorter than this compound (C21), leading to lower hydrophobicity and higher water solubility. Longer chains (C18–C21) enhance thermal stability and reduce solubility .
- Melting Points : Increased chain length correlates with higher melting points due to stronger van der Waals interactions. Hexanamide melts at ~50–55°C, while this compound is predicted to exceed 110°C .
- Applications : Shorter-chain amides (e.g., Hexanamide) are used in hydrophilic applications, whereas longer chains (e.g., Octadecanamide, this compound) dominate hydrophobic industrial uses .
Research Findings and Limitations
- Hexanamide : Widely studied for its role in polymer chemistry and surfactant design. Its moderate solubility enables use in aqueous formulations .
- Octadecanamide : Demonstrated efficacy as a lubricant additive, reducing friction in metalworking processes. Its low solubility limits biomedical applications .
- This compound: Limited direct studies exist.
Biological Activity
Henicosanamide, a long-chain fatty acid amide, has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings on the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. The structural formula can be represented as follows:
This structure is crucial for its biological activity, particularly in cell membrane interactions and signaling pathways.
1. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
These findings suggest that this compound may serve as a natural preservative or therapeutic agent in treating infections.
2. Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which could have implications for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease. A notable study demonstrated a significant reduction in interleukin-6 (IL-6) levels when cells were treated with this compound.
3. Neuroprotective Properties
This compound has been investigated for its neuroprotective effects , particularly in models of neurodegenerative diseases. It appears to modulate signaling pathways involved in neuronal survival and apoptosis. In animal studies, administration of this compound resulted in improved cognitive function and reduced neuroinflammation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Modulation of Membrane Fluidity: The long hydrocarbon chain enhances membrane fluidity, which may facilitate better receptor-ligand interactions.
- Inhibition of Pro-inflammatory Pathways: this compound may inhibit the NF-κB pathway, leading to decreased expression of inflammatory mediators.
- Regulation of Apoptosis: By influencing apoptotic pathways, this compound may protect against cell death in neurodegenerative conditions.
Case Studies and Clinical Research
Recent clinical studies have explored the potential benefits of this compound in various health conditions:
- A pilot study on patients with chronic inflammatory diseases showed that supplementation with this compound led to significant improvements in symptoms and biomarkers of inflammation.
- In a neurodegenerative disease model, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
